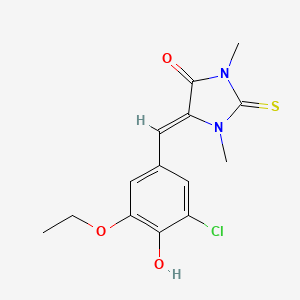
N-(2,3-dichlorophenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(2-naphthyloxy)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It is one of the most commonly prescribed medications in the world, with over 30 million prescriptions written each year.
Mécanisme D'action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It does this by blocking the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit platelet aggregation. It has also been shown to have antioxidant properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations, including its potential toxicity and its effects on other physiological processes.
Orientations Futures
There are a number of potential future directions for research on diclofenac. These include:
1. Development of new formulations and delivery methods to improve efficacy and reduce side effects.
2. Investigation of the potential use of diclofenac in the treatment of other conditions, such as cancer and Alzheimer's disease.
3. Study of the effects of diclofenac on the microbiome and the immune system.
4. Investigation of the potential use of diclofenac in combination with other drugs for enhanced therapeutic effects.
5. Development of new COX inhibitors with improved selectivity and reduced toxicity.
Conclusion:
In conclusion, diclofenac is a widely used N-(2,3-dichlorophenyl)-2-(2-naphthyloxy)acetamide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and a number of potential future directions for research. However, it also has some limitations and potential side effects that must be taken into consideration. Further research is needed to fully understand the potential benefits and risks of diclofenac and to develop new and improved treatments for a range of conditions.
Méthodes De Synthèse
The synthesis of diclofenac involves the reaction between 2,3-dichlorophenylacetic acid and 2-naphthol in the presence of thionyl chloride and triethylamine. This reaction results in the formation of N-(2,3-dichlorophenyl)-2-(2-naphthyloxy)acetamide, which is then purified through recrystallization.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-15-6-3-7-16(18(15)20)21-17(22)11-23-14-9-8-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONWSSBELHJYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(2-naphthyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)

![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)